Cas no 1521682-95-0 (1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine)

1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine is a synthetic organic compound with notable structural features. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its unique cyclopropyl and chloro groups contribute to its reactivity, enabling efficient transformations in chemical reactions. This compound is ideal for researchers seeking versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.
1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine structure
1521682-95-0 structure
Product Name:1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine
CAS No:1521682-95-0
MF:C12H16ClNO
MW:225.714542388916
CID:6520397
PubChem ID:83692068
Update Time:2025-10-31

1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine
    • 1521682-95-0
    • 1-[1-(5-chloro-2-methoxyphenyl)cyclopropyl]ethan-1-amine
    • EN300-1976444
    • Inchi: 1S/C12H16ClNO/c1-8(14)12(5-6-12)10-7-9(13)3-4-11(10)15-2/h3-4,7-8H,5-6,14H2,1-2H3
    • InChI Key: PYGKGKYKDFBGIF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C1(C(C)N)CC1)OC

Computed Properties

  • Exact Mass: 225.0920418g/mol
  • Monoisotopic Mass: 225.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine Pricemore >>

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Additional information on 1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine

Professional Introduction to Compound with CAS No. 1521682-95-0 and Product Name: 1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine

The compound identified by the CAS number 1521682-95-0 and the product name 1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a 5-chloro-2-methoxyphenyl substituent and a cyclopropylethan-1-amine core suggests a compound with distinct pharmacological properties that make it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those incorporating cyclopropyl and aniline derivatives. The structural motif of 1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine aligns well with this trend, as it combines the rigidity of the cyclopropyl ring with the electronic richness of the aromatic system. This combination is often conducive to interactions with biological targets, making such compounds attractive for developing novel therapeutic agents.

The 5-chloro-2-methoxyphenyl moiety is particularly noteworthy, as it introduces both lipophilicity and electronic modulation capabilities. The chlorine atom, while providing a slight electron-withdrawing effect, also enhances the compound's binding affinity to certain receptors. Meanwhile, the methoxy group contributes to hydrophobicity and can influence metabolic stability. These features are critical in designing molecules that exhibit optimal pharmacokinetic profiles.

Recent studies have highlighted the importance of cyclopropyl-containing compounds in medicinal chemistry. The cyclopropyl ring is known for its ability to induce conformational constraints, which can improve binding specificity and reduce off-target effects. This structural feature is particularly valuable in drug design, where precision is paramount. The amine group in 1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine further enhances its potential as a pharmacophore, allowing for hydrogen bonding interactions with biological targets.

The synthesis of this compound involves intricate organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These techniques not only streamline the synthetic process but also allow for modular modifications, enabling chemists to explore a wide range of analogs.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine to potential biological targets. These studies predict favorable interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary docking simulations suggest that this compound may interact with proteins implicated in inflammatory responses and neurodegenerative disorders.

The pharmacological evaluation of this compound has already begun in academic and industrial research settings. Early preclinical data indicate promising activity against certain disease models, although further studies are needed to fully elucidate its therapeutic potential. The combination of structural features makes it a versatile scaffold for drug discovery efforts targeting multiple indications.

In conclusion, 1-1-(5-chloro-2-methoxyphenyl)cyclopropylethan-1-amine represents a compelling example of how innovative molecular design can lead to novel therapeutic candidates. Its unique structural attributes, coupled with preliminary evidence of biological activity, position it as a valuable asset in ongoing pharmaceutical research initiatives. As the field continues to evolve, compounds like this will play an increasingly critical role in addressing unmet medical needs.

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